molecular formula C18H21NO2 B4555522 N-[3-(4-methoxyphenyl)propyl]-2-methylbenzamide

N-[3-(4-methoxyphenyl)propyl]-2-methylbenzamide

Cat. No.: B4555522
M. Wt: 283.4 g/mol
InChI Key: VIRHWQFCERUWAK-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)propyl]-2-methylbenzamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.157228913 g/mol and the complexity rating of the compound is 310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

N-[3-(4-methoxyphenyl)propyl]-2-methylbenzamide and its derivatives have been studied for their potential in treating bacterial infections. The synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, which are alkyl derivatives of 3-methoxybenzamide, have shown significant antistaphylococcal properties with improved pharmaceutical characteristics (Haydon et al., 2010). Additionally, the synthesis and antimicrobial screening of thiazole derivatives incorporating the 4-methoxybenzamide moiety have demonstrated valuable therapeutic interventions for bacterial and fungal infections (Desai et al., 2013).

Chemical Structure and Interaction Studies

The molecular structure and interaction studies of related compounds, such as N-3-hydroxyphenyl-4-methoxybenzamide, have provided insights into the influence of intermolecular interactions on molecular geometry. These studies, which include single crystal X-ray diffraction and DFT calculations, help understand the compound's behavior and potential modifications for enhanced activity (Karabulut et al., 2014).

Environmental Science Applications

Research on the photocatalytic degradation of environmental pollutants has explored the use of titanium dioxide-loaded adsorbents, demonstrating enhanced mineralization rates and reduced concentrations of solution-phase intermediates. This suggests potential environmental applications for the cleanup of hazardous substances (Torimoto et al., 1996).

Receptor Studies and Neurotropic Properties

Compounds structurally related to this compound have been investigated for their receptor-binding properties and neurotropic effects. For instance, studies on sigma-2 receptor probes and serotonin-5HT2-receptors highlight the potential of these compounds in developing new therapeutic agents for neurological disorders (Xu et al., 2005), (Catafau et al., 2006).

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)propyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-14-6-3-4-8-17(14)18(20)19-13-5-7-15-9-11-16(21-2)12-10-15/h3-4,6,8-12H,5,7,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRHWQFCERUWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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